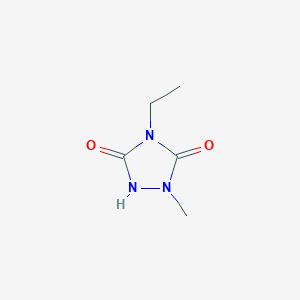![molecular formula C9H7ClN2O2 B2659601 Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 2137827-99-5](/img/structure/B2659601.png)
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrrolopyridine ring system.
Aplicaciones Científicas De Investigación
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor activity and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory and anti-bacterial properties. In addition, Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce inflammation and modulate the immune system. In addition, Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, one of the limitations of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. One direction is to further study its anti-tumor activity and its potential as a cancer treatment. Another direction is to study its anti-inflammatory and anti-bacterial properties and its potential as a treatment for infectious diseases. In addition, future research could focus on understanding the mechanism of action of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and on developing new drugs based on its structure and properties.
Conclusion:
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Future research could focus on understanding its mechanism of action and developing new drugs based on its structure and properties.
Métodos De Síntesis
The synthesis of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves the reaction of 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
Propiedades
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-2-5-3-11-4-6(10)8(5)12-7/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRLRSKYSPFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137827-99-5 |
Source


|
| Record name | methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)


![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2659537.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)